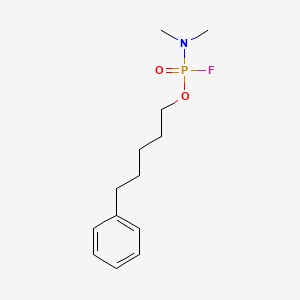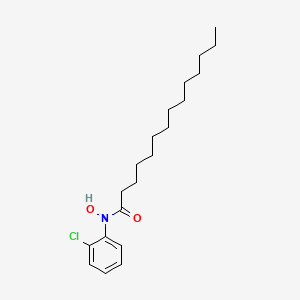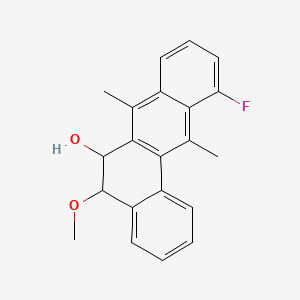
Methyl 3,3-bis(tert-butylperoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-bis(tert-butylperoxy)butanoate typically involves the reaction of tert-butyl hydroperoxide with methyl 3,3-dihydroxybutanoate in the presence of an acid catalyst . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bonds.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,3-bis(tert-butylperoxy)butanoate primarily undergoes decomposition reactions due to the presence of peroxide bonds. These reactions can be triggered by heat, light, or the presence of metal ions .
Common Reagents and Conditions:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur when the compound reacts with nucleophiles, leading to the replacement of the peroxide group.
Major Products Formed: The decomposition of this compound typically results in the formation of tert-butyl alcohol, carbon dioxide, and other organic fragments .
Wissenschaftliche Forschungsanwendungen
Methyl 3,3-bis(tert-butylperoxy)butanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a polymerization initiator for the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the study of oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: It is employed as a cross-linking agent in the production of rubber and plastic materials.
Wirkmechanismus
The mechanism of action of methyl 3,3-bis(tert-butylperoxy)butanoate involves the homolytic cleavage of the peroxide bonds, leading to the formation of free radicals . These free radicals can initiate polymerization reactions or cause oxidative damage to biological molecules. The compound’s molecular targets include unsaturated bonds in polymers and cellular components such as lipids and proteins .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-bis(tert-butylperoxy)butanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness: Methyl 3,3-bis(tert-butylperoxy)butanoate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. This makes it particularly effective as a polymerization initiator and cross-linking agent in various industrial applications .
Eigenschaften
CAS-Nummer |
81229-31-4 |
|---|---|
Molekularformel |
C13H26O6 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
methyl 3,3-bis(tert-butylperoxy)butanoate |
InChI |
InChI=1S/C13H26O6/c1-11(2,3)16-18-13(7,9-10(14)15-8)19-17-12(4,5)6/h9H2,1-8H3 |
InChI-Schlüssel |
KOVVCCYKQLYQTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C)(CC(=O)OC)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


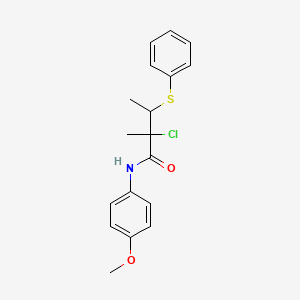
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
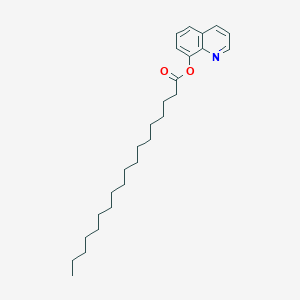
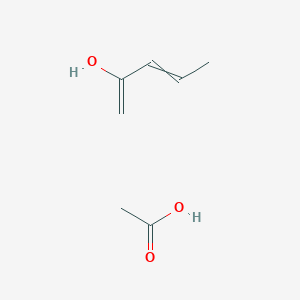

![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
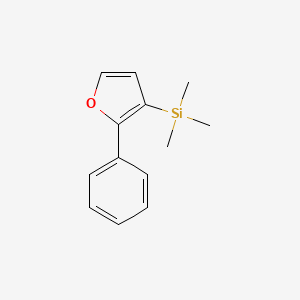
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
